molecular formula C16H20N2O5S B1210065 Penicilloate CAS No. 87492-68-0

Penicilloate

Cat. No.: B1210065
CAS No.: 87492-68-0
M. Wt: 352.4 g/mol
InChI Key: HCYWNSXLUZRKJX-RWMBFGLXSA-N
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Description

Benzylpenicilloic acid is a penicilloic acid where the side-chain N-acyl group is specified as phenylacetyl. It has a role as an epitope. It is a conjugate acid of a benzylpenicilloate(1-) and a benzylthis compound(2-).

Mechanism of Action

Target of Action

Penicilloate, a metabolite of penicillin, primarily targets bacterial cell wall synthesis. The key target is the penicillin-binding protein (PBP), a peptidoglycan synthase . This protein plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

this compound mimics the substrate used by bacteria to synthesize peptidoglycan . The compound binds irreversibly to the penicillin-binding protein, arresting cell growth . This interaction inhibits the normal function of the protein, leading to the disruption of cell wall synthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathway of bacterial cell wall synthesis. By binding to the penicillin-binding protein, this compound inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall formation . This disruption affects the integrity of the bacterial cell wall, leading to downstream effects such as compromised bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound, like other β-lactam antibiotics, involves absorption, distribution, metabolism, and excretion (ADME) Generally, β-lactam antibiotics are well-absorbed and distributed throughout the body. They are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, the inability to form a proper cell wall makes the bacterial cell vulnerable to osmotic pressures, leading to cell lysis .

Action Environment

Environmental factors can influence the action of this compound. For instance, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can contribute to antimicrobial resistance . Additionally, stress factors such as oxidative stress can stimulate the biosynthesis of this compound and other penicillins . Conversely, high concentrations of salt (NaCl) have been shown to inhibit this compound biosynthesis .

Biochemical Analysis

Biochemical Properties

Penicilloate plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-lactamase enzymes, which hydrolyze the beta-lactam ring of penicillin, leading to the formation of this compound. This interaction is crucial as it renders the antibiotic ineffective against resistant bacterial strains .

Cellular Effects

This compound influences various types of cells and cellular processes. In bacterial cells, the presence of this compound indicates the action of beta-lactamase enzymes, which can lead to antibiotic resistance. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may induce stress responses and alter the expression of genes involved in detoxification and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-lactamase enzymes. These enzymes bind to the beta-lactam ring of penicillin and hydrolyze it, resulting in the formation of this compound. This process deactivates the antibiotic, allowing resistant bacteria to survive and proliferate. Additionally, this compound may interact with other biomolecules, potentially inhibiting or activating specific enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of antibiotic resistance. In vitro and in vivo studies have demonstrated that this compound can persist in biological systems, leading to prolonged impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to antibiotic degradation. It interacts with enzymes such as beta-lactamases, which catalyze the hydrolysis of the beta-lactam ring. This interaction affects metabolic flux and can lead to changes in metabolite levels. Understanding these pathways is essential for developing strategies to combat antibiotic resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its activity and function, potentially affecting cellular processes and overall health .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes .

Properties

CAS No.

87492-68-0

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1

InChI Key

HCYWNSXLUZRKJX-RWMBFGLXSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Synonyms

(2R,4S)-2-((R)-Carboxy((phenylacetyl)amino)methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
4-carboxy-5,5-dimethyl-alpha-((phenylacetyl)amino)-2-thiazolidineacetic acid
benzylpenicilloic acid
benzylpenicilloic acid, disodium salt, (2R-(2alpha(R*),4beta))-isomer
benzylpenicilloic acid, monosodium salt
benzylpenicilloic acid, sodium salt, (2R-(2alpha(R*),4beta))-isomer
sodium benzylpenicilloate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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